Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is an organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is characterized by a fused imidazole and pyridine ring system. It serves as a crucial intermediate in the synthesis of various imidazo[1,2-a]pyridine derivatives, which exhibit a wide range of biological activities, making them valuable targets for pharmaceutical research [].
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities and potential applications in pharmaceutical research. This compound serves as a core structure in various drugs, particularly those targeting conditions such as peptic ulcers, insomnia, and hepatic encephalopathy. Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate is identified by its chemical registry number 129912-00-1 and is utilized in organic synthesis as a reagent and catalyst in pharmaceutical development .
This compound is synthesized from the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate under refluxing ethanol conditions. Its classification falls under the category of heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine derivatives, which are known for their pharmacological significance and varied biological activities .
The synthesis of ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate involves several key steps:
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate features a fused ring system comprising an imidazole and pyridine ring. The molecular formula is CHNO, with a molecular weight of approximately 220.24 g/mol. The structural representation includes an ethyl group at position 7 of the imidazo ring and a carboxylate ester functional group at position 2.
The compound's structure allows for various interactions with biological targets, contributing to its potential pharmacological effects. The presence of nitrogen atoms in the rings enhances its ability to form hydrogen bonds with receptor sites in biological systems .
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate can undergo several chemical reactions:
These reactions enable the synthesis of derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties .
The mechanism of action for ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate is not fully elucidated but is believed to involve interactions with specific protein targets within cells. For instance, related compounds have been shown to interact with platelet-derived growth factor receptor alpha (PDGFRA), influencing pathways related to cell proliferation and differentiation.
The compound likely affects biochemical pathways critical for cancer cell survival and proliferation by binding to key residues such as Lys627 and Asp836 in PDGFRA. This interaction may induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer therapies .
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate is typically a solid at room temperature. It has a melting point that can vary based on purity but generally falls within a range characteristic of similar heterocyclic compounds.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in aqueous environments due to the presence of the ester functional group. Its solubility profile indicates moderate solubility in organic solvents like ethanol and dichloromethane while being less soluble in water.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | ~220.24 g/mol |
Melting Point | Variable (solid) |
Solubility | Moderate in organic solvents |
These properties are crucial for its applications in organic synthesis and pharmaceutical development .
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate has diverse applications across various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4